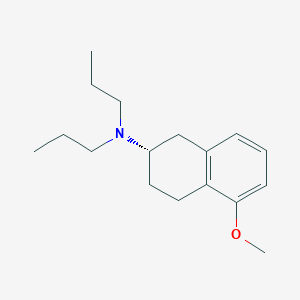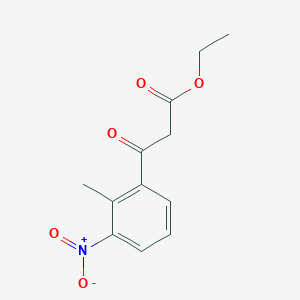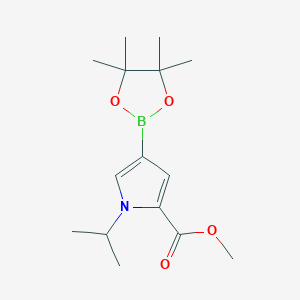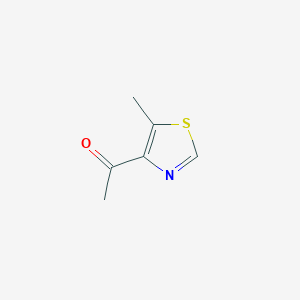
2-(6-Methylpyridazin-3-yl)acetic acid
Übersicht
Beschreibung
“2-(6-Methylpyridazin-3-yl)acetic acid” is an organic compound with the molecular weight of 168.15 . It belongs to the family of pyridazines. The IUPAC name of this compound is [(6-methyl-3-pyridazinyl)oxy]acetic acid .
Synthesis Analysis
While specific synthesis methods for “2-(6-Methylpyridazin-3-yl)acetic acid” were not found, there are general methods for synthesizing sulfonamide derivatives incorporating the pyridazine moiety. These methods involve the use of microwave-assisted synthesis and reaction with different reagents .Molecular Structure Analysis
The molecular formula of “2-(6-Methylpyridazin-3-yl)acetic acid” is C7H8N2O3 . The InChI code for this compound is 1S/C7H8N2O3/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Chemical Syntheses and Derivatives
Research has explored the synthesis of diverse heterocyclic compounds, demonstrating the versatility of pyridazine derivatives in organic chemistry. For instance, the synthesis of substituted 3-(pyridin-2-yl)-1,2,4-triazines and their oxides illustrates the reactivity of pyridazine derivatives under different conditions, leading to various bioactive compounds (Krinochkin et al., 2017). Another study details the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate through a one-pot reaction, showcasing its potential as an antimicrobial agent (Abdel-Mohsen, 2014).
Biological Activities and Applications
Several studies have highlighted the biological activities of pyridazine derivatives, including antimicrobial, anti-inflammatory, and analgesic effects. A study on the synthesis and evaluation of antibacterial activity of benzoxazine analogues reveals significant antibacterial properties, suggesting potential applications in medicine (Kadian et al., 2012). Moreover, the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor derived from a pyridazine compound indicate its potential as an anti-fibrosis drug, demonstrating the therapeutic relevance of such derivatives (Kim et al., 2008).
Wirkmechanismus
Target of Action
It is known that pyridazinone derivatives, which include 2-(6-methylpyridazin-3-yl)acetic acid, have a broad spectrum of pharmacological activities .
Mode of Action
Some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar to 2-(6-methylpyridazin-3-yl)acetic acid, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(6-methylpyridazin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(9-8-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPVXMXJHQOMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















